methyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate
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Overview
Description
Methyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them key targets for therapeutic intervention .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological responses . These interactions often result in changes to the function of the target, which can lead to therapeutic effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . These could include pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate typically involves the following steps:
Formation of the Indole Moiety: The indole ring is synthesized through a Fischer indole synthesis or other suitable methods.
Sulfonylation: The indole derivative is then sulfonylated using sulfonyl chlorides under basic conditions.
Coupling Reaction: The sulfonylated indole is coupled with 4-aminobutanoic acid derivatives under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted indole derivatives .
Scientific Research Applications
Methyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
Methyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate is unique due to its specific sulfonylated indole structure, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
methyl 4-[4-(2,3-dihydroindol-1-ylsulfonyl)anilino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-26-19(23)11-10-18(22)20-15-6-8-16(9-7-15)27(24,25)21-13-12-14-4-2-3-5-17(14)21/h2-9H,10-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHHQSMYONQDQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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